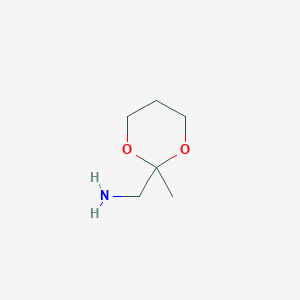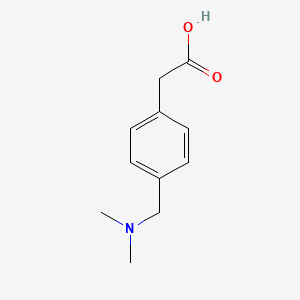
(4-Dimethylaminomethyl-phenyl)-acetic acid
Vue d'ensemble
Description
“(4-Dimethylaminomethyl-phenyl)-acetic acid” seems to be a complex organic compound. The closest related compound I found is "(4-[(dimethylamino)methyl]phenyl)boronic acid" . This compound has an empirical formula of C9H14BNO2 and a molecular weight of 179.02 . It is a solid form .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various laboratory techniques. For the related compound “(4-[(dimethylamino)methyl]phenyl)boronic acid”, it is a solid and has a molecular weight of 179.02 .
Applications De Recherche Scientifique
Photodynamic Therapy Applications
A novel lutetium(III) acetate phthalocyanine substituted with N,N'-dimethylaminophenyl groups was synthesized for photodynamic therapy, showing excellent solubility in water and promising properties as potential photosensitizers for cancer treatment (Al-Raqa, Köksoy, & Durmuş, 2017).
Corrosion Inhibition
Compounds including 2-(N,N-dimethylamino) benzylidene derivatives were investigated for their role as corrosion inhibitors in acid solutions, demonstrating that their adsorption on mild steel surfaces follows the Langmuir adsorption isotherm and acts as mixed-type inhibitors (Quraishi & Sharma, 2005).
Analytical Chemistry
A gas chromatographic-mass spectrometric method was developed for the determination of phenylacetic acid in human blood, showcasing the importance of monitoring phenyl ethylamine levels and its metabolites for assessing neuromodulatory roles in diseases like depression and schizophrenia (Mangani et al., 2004).
Photoredox Catalysis
Acetic acid was found to significantly accelerate the visible-light photoredox catalyzed N-demethylation of N,N-dimethylaminophenyl derivatives, an approach beneficial for large-scale reactions and potential industrial manufacture (Wu et al., 2017).
Antimicrobial Activity
Microwave-assisted synthesis of N,N-dimethylaniline containing pyrazole derivatives from 3-[4-(dimethylamino)phenyl]-(1-methyl/phenyl)prop-2-en-1-one (Chalcones) showed antibacterial and antifungal activities, indicating potential pharmaceutical applications (Swarnkar, Ameta, & Vyas, 2014).
Safety And Hazards
Propriétés
IUPAC Name |
2-[4-[(dimethylamino)methyl]phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-12(2)8-10-5-3-9(4-6-10)7-11(13)14/h3-6H,7-8H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQXZEKTWPSSQAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=C(C=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Dimethylaminomethyl-phenyl)-acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



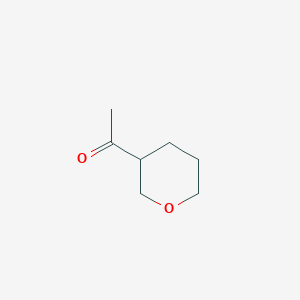
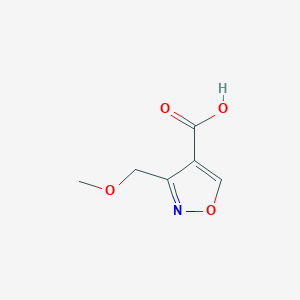
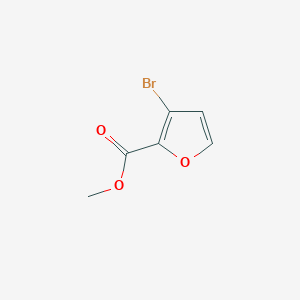
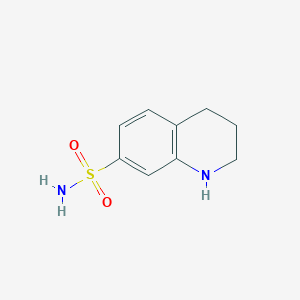
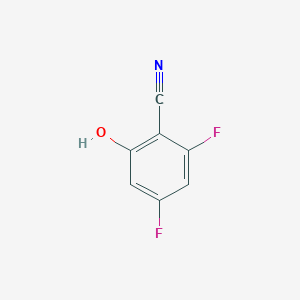
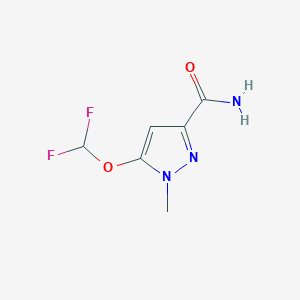

![2-{[4-(Trifluoromethyl)phenyl]methyl}oxirane](/img/structure/B1422719.png)
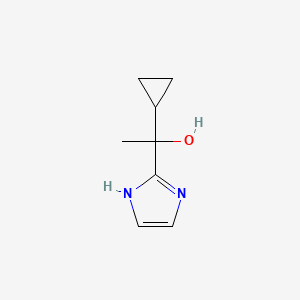
![3,4-Dihydro-2H-benzo[b][1,4]dioxepine-2-carboxylic acid](/img/structure/B1422722.png)
![Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate](/img/structure/B1422723.png)
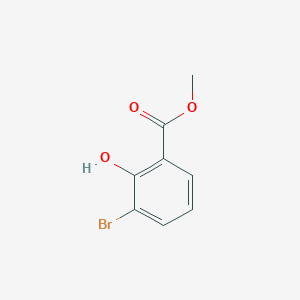
![3,3'-Bis[di(p-tolyl)amino]biphenyl](/img/structure/B1422727.png)
